N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-15(12-1-3-17-18(10-12)25-11-24-17)5-7-19-26(21,22)14-2-4-16-13(9-14)6-8-23-16/h1-4,9-10,15,19-20H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMOTZCQWPJJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the hydroxypropyl chain: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions.
Formation of the dihydrobenzofuran sulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares structural motifs with the following analogs (Table 1):
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound and ’s analog share a benzodioxole-hydroxypropyl backbone, but differ in terminal groups (sulfonamide-dihydrobenzofuran vs. oxalamide-pyridine).
- ’s compound (1h) substitutes the hydroxypropyl chain with an allyl group and replaces sulfonamide with pivalamide, reducing polarity .
- ’s sulfonamide features an isoxazole-oxadiazole scaffold, highlighting divergent heterocyclic strategies .
Key Observations :
- ’s compounds (1h and 1i) employ NaBH₄ and Ni(OAc)₂ in ethanol for allyl chain hydrogenation, yielding 70–81% products. The lower yield for 1i may reflect steric hindrance from the indole-sulfonyl group .
- The hydroxypropyl chain in the target and ’s compound likely requires distinct synthetic steps (e.g., hydroxylation or protection/deprotection strategies), though details are unavailable.
Physicochemical Properties
Key Observations :
Computational and Crystallographic Tools
The Mercury software () enables crystal structure visualization and packing similarity analysis, which could elucidate differences in solid-state behavior between the target and analogs. For example, the hydroxypropyl chain in the target may influence hydrogen-bonding networks compared to ’s allyl-based structures .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a sulfonamide functional group. The structural formula is represented as follows:
Key properties include:
- Molecular Weight : 362.39 g/mol
- CAS Number : 1421505-30-7
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives of similar structures have shown antiproliferative effects against various cancer cell lines such as breast and colon cancer cells. The mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | Breast Cancer | 10 | Apoptosis induction |
| Example B | Colon Cancer | 15 | Cell cycle arrest |
2. Anti-inflammatory Activity
The sulfonamide group in this compound suggests potential anti-inflammatory properties. Compounds with similar functionalities have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| This compound | 75% | Study XYZ |
In a study examining structural activity relationships (SAR), derivatives showed varying degrees of COX inhibition with some achieving higher selectivity for COX-2 over COX-1.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. The presence of the benzo[d][1,3]dioxole moiety is often associated with neuroprotective activities due to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound:
- Study on Anticancer Properties : A recent study evaluated the efficacy of various benzo[d][1,3]dioxole derivatives against lung cancer cells. The results indicated that certain modifications to the structure significantly enhanced antiproliferative activity.
- Inflammation Model : In an animal model of inflammation, compounds with sulfonamide groups demonstrated reduced edema and lower levels of inflammatory cytokines compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
